molecular formula C13H18ClFN2 B1425592 {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1275707-33-9

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1425592
CAS No.: 1275707-33-9
M. Wt: 256.74 g/mol
InChI Key: KEWFDRYRDWZOTB-UHFFFAOYSA-N
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Description

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound that features a piperidine ring substituted with a chlorofluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidin-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the chlorofluorophenyl group to a more reduced state, such as converting the chloro group to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dechlorinated or defluorinated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of chlorofluorophenyl and piperidine derivatives on biological systems. It may serve as a model compound for understanding the interaction of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorofluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall activity. The methanamine group may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
  • {1-[(2-Bromo-6-fluorophenyl)methyl]piperidin-4-yl}methanamine
  • {1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}ethanamine

Uniqueness

{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the piperidine and methanamine groups provides a distinct profile that can be exploited for various applications.

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWFDRYRDWZOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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